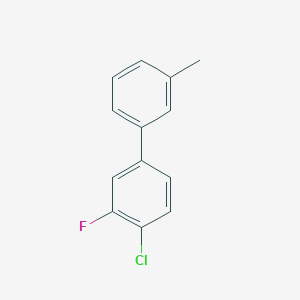
4-Chloro-3-fluoro-3'-methyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-fluoro-3’-methyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a chlorine atom at the 4-position, a fluorine atom at the 3-position, and a methyl group at the 3’-position on the biphenyl structure. The biphenyl structure consists of two benzene rings connected by a single bond, making it a versatile scaffold in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-3’-methyl-1,1’-biphenyl can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 4-Chloro-3-fluoro-3’-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for various applications .
化学反应分析
Types of Reactions
4-Chloro-3-fluoro-3’-methyl-1,1’-biphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction reactions can be used to remove or modify functional groups on the biphenyl ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can introduce or modify functional groups on the biphenyl ring .
科学研究应用
4-Chloro-3-fluoro-3’-methyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological systems and interactions, particularly in the development of fluorescent probes and imaging agents.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and advanced materials
作用机制
The mechanism of action of 4-Chloro-3-fluoro-3’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets. Additionally, the biphenyl structure allows for π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity .
相似化合物的比较
Similar Compounds
4-Chloro-1,1’-biphenyl: Similar structure but lacks the fluorine and methyl groups.
3-Fluoro-1,1’-biphenyl: Similar structure but lacks the chlorine and methyl groups.
3-Methyl-1,1’-biphenyl: Similar structure but lacks the chlorine and fluorine groups
Uniqueness
4-Chloro-3-fluoro-3’-methyl-1,1’-biphenyl is unique due to the combination of chlorine, fluorine, and methyl substituents on the biphenyl scaffold. This unique substitution pattern imparts distinct chemical and physical properties, such as increased lipophilicity, enhanced binding affinity, and specific reactivity profiles. These properties make it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
893737-50-3 |
|---|---|
分子式 |
C13H10ClF |
分子量 |
220.67 g/mol |
IUPAC 名称 |
1-chloro-2-fluoro-4-(3-methylphenyl)benzene |
InChI |
InChI=1S/C13H10ClF/c1-9-3-2-4-10(7-9)11-5-6-12(14)13(15)8-11/h2-8H,1H3 |
InChI 键 |
SKTRJJXAWGJZJO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


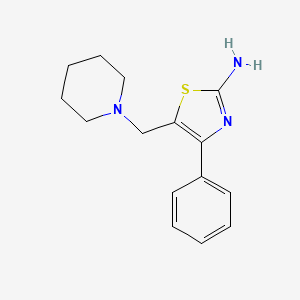
![((7A'S)-2,2-difluorodihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanol](/img/structure/B13904729.png)

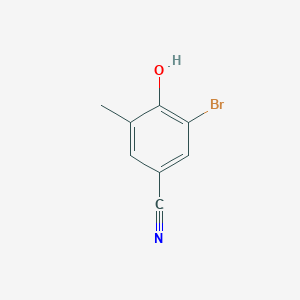
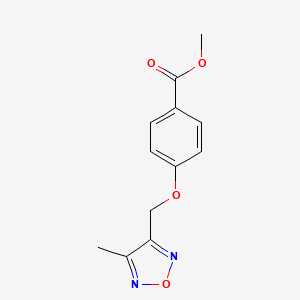
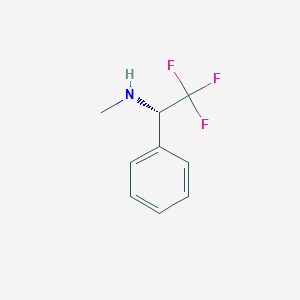
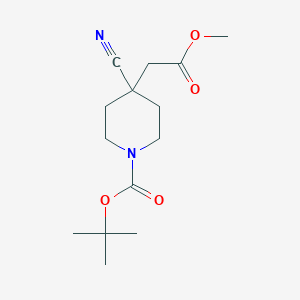

![2-[5-Bromo-2-(hydroxymethyl)-3-pyridyl]ethanol](/img/structure/B13904772.png)
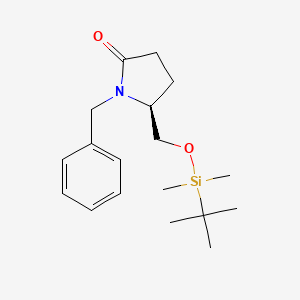
![3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline;hydrochloride](/img/structure/B13904782.png)
![1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone](/img/structure/B13904798.png)
![1-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]-4-methyl-piperazine](/img/structure/B13904805.png)
![1,1-Dimethylethyl N-(5-methoxypyrazolo[1,5-a]pyridin-3-yl)carbamate](/img/structure/B13904810.png)
